

# The Role of 3'-Galactosyllactose as a Human Milk Oligosaccharide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in infant health and development. Among these, **3'-Galactosyllactose** (3'-GL), a neutral trisaccharide, has emerged as a significant bioactive molecule with potent immunomodulatory and prebiotic properties. This technical guide provides a comprehensive overview of the current scientific understanding of 3'-GL, with a focus on its structure, concentration in human milk, and its multifaceted roles in gut health and immune function. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in the fields of nutrition, immunology, and pharmaceuticals.

## Introduction to 3'-Galactosyllactose (3'-GL)

**3'-Galactosyllactose** (3'-GL) is a trisaccharide composed of a galactose molecule linked to a lactose molecule via a  $\beta$ 1-3 glycosidic bond.<sup>[1]</sup> Its chemical formula is  $C_{18}H_{32}O_{16}$ , with a molecular weight of 504.44 g/mol.<sup>[2][3]</sup> Structurally, it is an isomer of 4'-galactosyllactose and 6'-galactosyllactose, differing in the linkage of the terminal galactose.<sup>[2]</sup> While present in lower concentrations compared to some other HMOs, 3'-GL has been identified as a key contributor to the anti-inflammatory and prebiotic effects of human milk.<sup>[4][5]</sup>

## Concentration of 3'-GL in Human Milk

The concentration of HMOs in human milk is highly variable, influenced by factors such as lactation stage, maternal genetics (Secretor and Lewis blood group status), and geographic location.<sup>[4][6][7]</sup> 3'-GL is present in the milk of the majority of women, with studies showing its detection in over 75% of samples analyzed.<sup>[4][6]</sup>

The absolute concentration of 3'-GL tends to be higher in the milk of mothers with a specific genetic phenotype (HM group IV) and has been observed to be influenced by the Secretor (FUT2) and Lewis (FUT3) gene activity which dictates the expression of fucosyltransferases.<sup>[4]</sup> [6] While the concentrations of many HMOs decrease over the course of lactation, the levels of 3'-GL do not appear to be significantly influenced by the lactation stage.<sup>[6]</sup>

| Parameter                      | Concentration                                    | Reference |
|--------------------------------|--------------------------------------------------|-----------|
| Median Absolute Concentration  | 2.42 mg/L                                        | [4]       |
| Concentration Range (General)  | Varies significantly based on maternal phenotype | [4]       |
| Presence in Human Milk Samples | >75%                                             | [4][6]    |

## Biological Roles of 3'-Galactosyllactose

3'-GL exerts its biological effects through several interconnected mechanisms, primarily within the infant's gastrointestinal tract. These roles include prebiotic activity, anti-pathogenic effects, and immunomodulation.

### Prebiotic Activity

As a prebiotic, 3'-GL is not digested by the infant's own enzymes but is selectively fermented by beneficial gut bacteria, particularly *Bifidobacterium* species.<sup>[8]</sup> This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.<sup>[9]</sup> SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria, and serve as an energy source for colonocytes, thereby strengthening the gut barrier.<sup>[9]</sup> In vitro fermentation studies using infant fecal microbiota have demonstrated that 3'-GL,

along with its isomers, can significantly increase the abundance of *Bifidobacterium* and stimulate SCFA production.[8]

## Anti-Pathogenic and Anti-Inflammatory Effects

A key function of 3'-GL is its ability to modulate the host's immune response to pathogens and inflammatory stimuli. It acts as a soluble decoy receptor, preventing the adhesion of pathogens to the intestinal epithelium, a critical step in infection.[1]

Furthermore, 3'-GL has demonstrated significant anti-inflammatory properties, primarily by attenuating the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway in intestinal epithelial cells. [2][5] This pathway is a central regulator of the inflammatory response.[2] By mitigating the activation of NF- $\kappa$ B, 3'-GL reduces the production of pro-inflammatory cytokines and chemokines, such as IL-8 and MCP-1, in response to inflammatory triggers like TNF- $\alpha$  and IL-1 $\beta$ .[2][5] This helps to protect the immature infant gut from excessive inflammation.[5]

## Immunomodulatory Functions

Beyond its anti-inflammatory effects, 3'-GL plays a direct role in modulating the immune system. It has been shown to interact with and inhibit Toll-like receptor 3 (TLR3), a receptor that recognizes viral double-stranded RNA.[10] This interaction helps to regulate antiviral immune responses in the infant's gut, contributing to immune homeostasis.[10]

## Key Signaling Pathways Involving 3'-GL Inhibition of the NF- $\kappa$ B Signaling Pathway

The canonical NF- $\kappa$ B signaling pathway is a primary target of 3'-GL's anti-inflammatory action. In an unstimulated state, the NF- $\kappa$ B dimer (p50/p65) is held inactive in the cytoplasm by its inhibitor, I $\kappa$ B $\alpha$ .[2] Upon stimulation by pro-inflammatory signals, the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome.[2] This frees NF- $\kappa$ B to translocate to the nucleus, where it initiates the transcription of genes encoding inflammatory mediators.[2] 3'-GL has been shown to mitigate the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby dampening the inflammatory cascade.[2][5]



[Click to download full resolution via product page](#)

Caption: Inhibitory effect of **3'-Galactosyllactose** on the NF-κB signaling pathway.

## Interaction with the TLR3 Signaling Pathway

Toll-like receptor 3 (TLR3) is an endosomal receptor that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon binding to dsRNA, TLR3 recruits the adaptor protein TRIF, initiating a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB. This results in the production of type I interferons and other inflammatory cytokines, crucial for antiviral defense. 3'-GL has been found to inhibit TLR3 signaling, suggesting a role in modulating the immune response to viral pathogens and preventing excessive inflammation.[10]



[Click to download full resolution via product page](#)

Caption: Interaction of **3'-Galactosyllactose** with the TLR3 signaling pathway.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of 3'-GL.

### In Vitro Anti-inflammatory Assay in Human Intestinal Epithelial Cells

This protocol is designed to assess the anti-inflammatory effects of 3'-GL on intestinal epithelial cells.

- Cell Culture:
  - Human intestinal epithelial cell lines such as Caco-2, T84, or NCM-460 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Treatment:
  - Seed cells in 24-well plates and grow to 80-90% confluence.
  - Pre-incubate the cells with varying concentrations of 3'-GL (e.g., 0.1, 1, 10 mg/mL) for 2 hours.
  - Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ; 10 ng/mL) or Interleukin-1beta (IL-1 $\beta$ ; 10 ng/mL) to the media containing 3'-GL.
  - Incubate for a further 24 hours.
- Quantification of Inflammatory Markers:
  - ELISA: Collect cell culture supernatants and measure the concentration of secreted pro-inflammatory cytokines and chemokines (e.g., IL-8, MCP-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- RT-qPCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

## NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the inhibitory effect of 3'-GL on the translocation of the NF-κB p65 subunit to the nucleus.

- Cell Culture and Treatment:

- Seed cells on sterile glass coverslips in 12-well plates and grow to 70-80% confluency.
- Pre-treat cells with 3'-GL (e.g., 10 mg/mL) for 2 hours.
- Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

- Immunofluorescence Staining:

- Wash cells with phosphate-buffered saline (PBS).
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
- Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, 1:400 dilution) overnight at 4°C.
- Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
- Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

- Microscopy and Analysis:

- Mount coverslips on microscope slides and visualize using a fluorescence microscope.

- Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

## Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol details the measurement of changes in gene expression in response to 3'-GL treatment.

- RNA Extraction and cDNA Synthesis:
  - Following cell treatment as described in section 4.1, lyse the cells and extract total RNA using a commercial RNA isolation kit.
  - Assess RNA quality and quantity using a spectrophotometer.
  - Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
- Real-Time PCR:
  - Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., IL8, MCP1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green PCR master mix.
  - Perform the PCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - Calculate the relative gene expression using the  $2^{-\Delta\Delta Ct}$  method, normalizing the expression of the target genes to the housekeeping gene.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for evaluating the bioactivity of 3'-GL.

## Conclusion and Future Directions

**3'-Galactosyllactose** is a potent bioactive component of human milk with well-documented prebiotic and immunomodulatory functions. Its ability to promote a healthy gut microbiota and attenuate inflammatory responses underscores its importance in infant health. The detailed mechanisms of action, particularly the inhibition of the NF-κB and TLR3 signaling pathways, provide a strong foundation for its potential therapeutic applications.

For researchers, scientists, and drug development professionals, 3'-GL represents a compelling molecule for the development of novel therapeutics for inflammatory gut conditions, as a supplement for infant formula to more closely mimic the composition and function of human milk, and as a potential agent to support immune health beyond infancy. Further research is warranted to fully elucidate the clinical efficacy of 3'-GL in various populations and to explore its potential synergistic effects with other HMOs and probiotics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nuclear Factor Kappa B (NF- $\kappa$ B) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. The human milk oligosaccharides 2'-Fucosyllactose and 6'-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3', 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative real-time polymerase chain reaction (qRT-PCR) restriction fragment length polymorphism (RFLP) method for monitoring highly conserved transgene expression during gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro intestinal model captures immunomodulatory properties of the microbiota in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of 3'-Galactosyllactose as a Human Milk Oligosaccharide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8462677#role-of-3-galactosyllactose-as-a-human-milk-oligosaccharide-hmo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)